molecular formula C13H19BrN2O2 · 2HCl B1162866 2C-B-BZP (hydrochloride)

2C-B-BZP (hydrochloride)

Cat. No. B1162866
M. Wt: 388.1
InChI Key: FNDWKKCHLQJPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A series of 2,5-dimethoxyphenethylamines, substituted at the four position of the aromatic ring, have psychoactive effects. 2C-B (hydrochloride) is a hallucinogenic designer drug that has emerged as a drug of abuse. 2C-B-BZP is a benzylpiperazine analog of 2C-B. This product is intended for forensic and research purposes.

Scientific Research Applications

RNA Structure Analysis

2C-B-BZP's analogue, Benzoyl cyanide (BzCN), is used in RNA selective 2′-hydroxyl acylation analyzed by primer extension (SHAPE) chemistry. This method is instrumental in understanding RNA folding and ribonucleoprotein assembly mechanisms, offering insights into RNA's structural dynamics at the nucleotide resolution in one-second snapshots (Mortimer & Weeks, 2009).

Biomembrane Studies

Research involving the partitioning of Benzocaine (BzC), a compound related to 2C-B-BZP, into biomembranes has been conducted. These studies are significant for understanding how certain drugs interact with cell membranes, particularly in the context of local anesthetics (Matsuki, Hata, Yamanaka, & Kaneshina, 2001).

Molecular Magnetism Research

A study involving a compound with the bzp (2-benzoyl pyridine) ligand, related to 2C-B-BZP, discusses the creation of a disc-like heptanuclear Co(II)-cluster. This research contributes to the understanding of molecular magnetism and the potential development of single-molecule magnets (Zhang, Wernsdorfer, Pan, Wang, & Gao, 2006).

Pharmacokinetics and Drug Development

Research on Sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (BZP), a structurally related compound, provides insight into pharmacokinetics, tissue distribution, and plasma protein binding. Such studies are vital for drug development and understanding the behavior of potential cardiovascular drugs (Tian, Li, Wei, Liu, Zhang, Wang, Chang, & Qiao, 2016).

Analytical Chemistry Applications

In analytical chemistry, studies have focused on methods for the simultaneous determination of various drugs, including those structurally similar to 2C-B-BZP. These methods are critical for ensuring the quality and efficacy of pharmaceutical products (Naguib, Abdelaleem, Abdallah, & Emam, 2020).

Thermochemistry Research

The study of the thermal properties and thermochemistry of hydrochlorides, including compounds related to 2C-B-BZP, provides important information for understanding their stability and reaction characteristics under various conditions (Warnke & Błażejowski, 1986).

properties

Molecular Formula

C13H19BrN2O2 · 2HCl

Molecular Weight

388.1

InChI

InChI=1S/C13H19BrN2O2.2ClH/c1-17-12-8-11(14)13(18-2)7-10(12)9-16-5-3-15-4-6-16;;/h7-8,15H,3-6,9H2,1-2H3;2*1H

InChI Key

FNDWKKCHLQJPIL-UHFFFAOYSA-N

SMILES

BrC1=CC(OC)=C(CN2CCNCC2)C=C1OC.Cl.Cl

synonyms

2C-B-Benzylpiperazine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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